2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE
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Overview
Description
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, an anilinomethyl group, and a methoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and anilinomethyl groups. The final step involves the attachment of the methoxyphenyl acetamide moiety. Common reagents used in these reactions include allyl bromide, aniline, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The allyl and anilinomethyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotriazole derivatives .
Scientific Research Applications
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the anilinomethyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 2-{[4-allyl-5-(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(4-methylphenyl)acetamide
- 2-{[4-allyl-5-(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-3-13-26-19(14-22-16-7-5-4-6-8-16)24-25-21(26)29-15-20(27)23-17-9-11-18(28-2)12-10-17/h3-12,22H,1,13-15H2,2H3,(H,23,27) |
InChI Key |
JWNJPLOAHTVNPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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